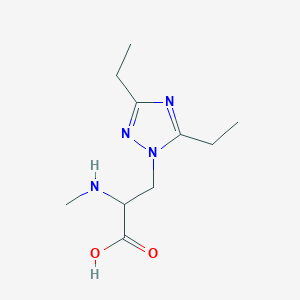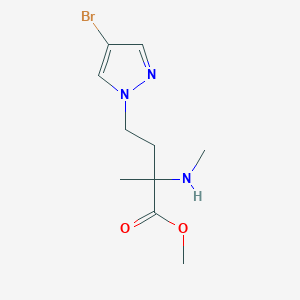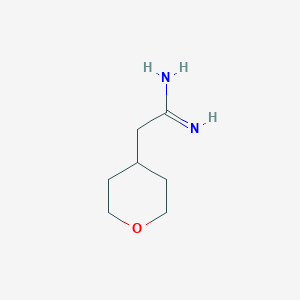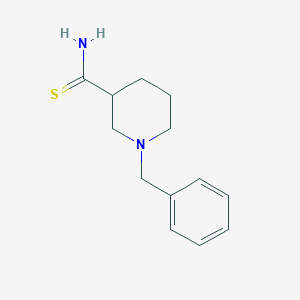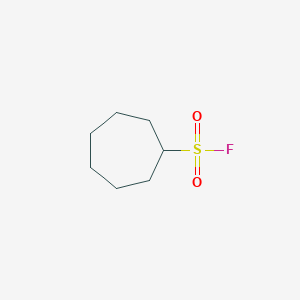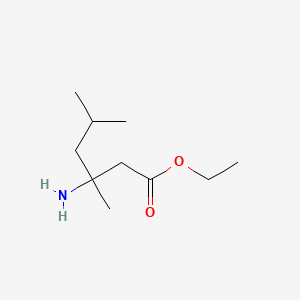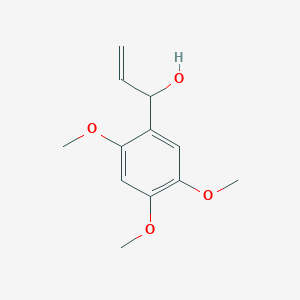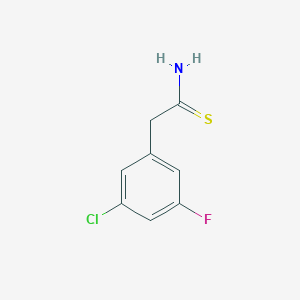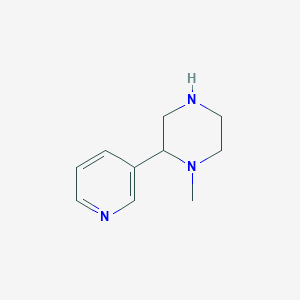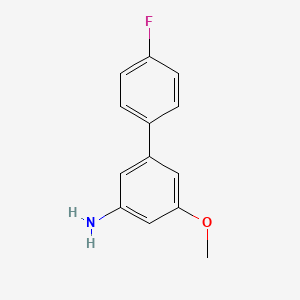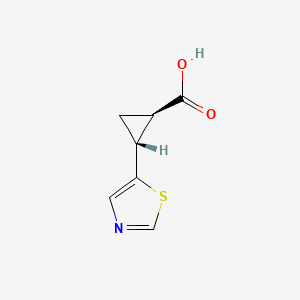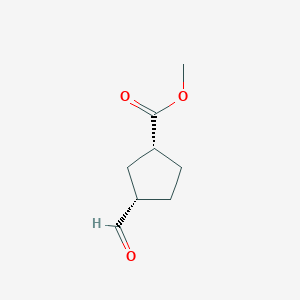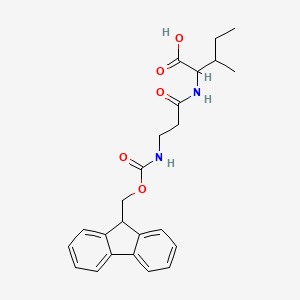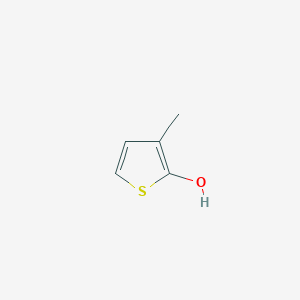
3-Methylthiophen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylthiophen-2-ol is an organosulfur compound with the molecular formula C(_5)H(_6)OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its distinctive odor and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylthiophen-2-ol can be synthesized through several methods. One common approach involves the sulfidation of 2-methylsuccinate. This process typically requires a sulfurizing agent such as phosphorus pentasulfide (P(4)S({10})) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced via vapor-phase dehydrogenation of 3-methylthiophene. This method involves the removal of hydrogen atoms from 3-methylthiophene in the presence of a catalyst at high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylthiophen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Methylthiophen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research has shown its potential in developing new pharmaceuticals with anticonvulsant and antinociceptive properties
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Methylthiophen-2-ol involves its interaction with various molecular targets and pathways:
Voltage-Gated Sodium Channels: It can inhibit these channels, which are crucial for the propagation of nerve impulses.
L-Type Calcium Channels: It also shows moderate inhibition of these channels, affecting calcium ion flow in cells.
GABA Transporter (GAT): It has been shown to influence the GABAergic system, which is involved in inhibitory neurotransmission.
Comparación Con Compuestos Similares
3-Methylthiophen-2-ol can be compared with other thiophene derivatives:
2-Methylthiophene: Similar in structure but differs in the position of the methyl group.
3-Methylthiophene: Lacks the hydroxyl group present in this compound.
Thiophene: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both a methyl group and a hydroxyl group on the thiophene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C5H6OS |
|---|---|
Peso molecular |
114.17 g/mol |
Nombre IUPAC |
3-methylthiophen-2-ol |
InChI |
InChI=1S/C5H6OS/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 |
Clave InChI |
HYCQDSHZGRNFRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


